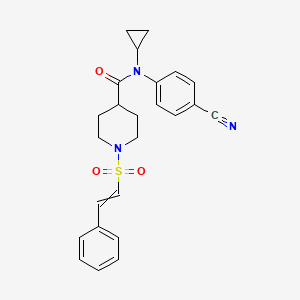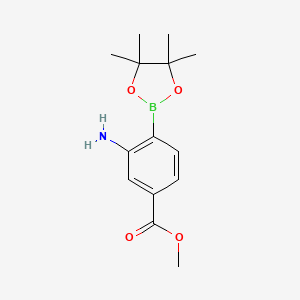
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is an organic compound with the molecular formula C14H20BNO4 . It’s used for research purposes .
Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C . Other physical and chemical properties like boiling point, melting point, etc., are not mentioned in the available sources.Aplicaciones Científicas De Investigación
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in biochemical and physiological experiments, including the study of enzyme kinetics, biochemical pathways, and cellular signaling. In addition, this compound has been used in drug delivery systems, as it can be used to facilitate the transport of drugs across cell membranes.
Mecanismo De Acción
Target of Action
This compound is a boronic acid ester intermediate with a benzene ring , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
Boronic acid esters are known to participate in various chemical reactions, including carbon-carbon bond-forming reactions such as the suzuki-miyaura cross-coupling reaction . In these reactions, the boronic acid ester acts as a source of boron, which can form a covalent bond with a carbon atom in another molecule.
Biochemical Pathways
Given its chemical structure, it’s plausible that it could be involved in various organic synthesis reactions, serving as a reagent or catalyst .
Pharmacokinetics
Its physical properties such as its predicted density of 108±01 g/cm3 and boiling point of 355.6±25.0 °C suggest that it may have specific pharmacokinetic characteristics.
Result of Action
As a boronic acid ester, it may participate in various chemical reactions, leading to the formation of new compounds . The specific effects would depend on the context of its use and the nature of the other reactants involved.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by exposure to oxygen, heat, or strong oxidizing agents .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of biochemical and physiological experiments. However, this compound also has some limitations. It is not soluble in water, and it can be toxic to cells at high concentrations. In addition, it can be difficult to control the concentration of this compound in a given experiment, as it can be easily degraded by enzymes.
Direcciones Futuras
There are a number of potential future directions for Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. One potential direction is to use this compound as a drug delivery system, as it can be used to facilitate the transport of drugs across cell membranes. Another potential direction is to use this compound in the synthesis of new compounds, such as polymers and dyes. In addition, this compound could be used to study the effects of boron on cellular signaling pathways and gene expression. Finally, this compound could be used to develop new therapeutic compounds that target specific enzymes or proteins.
Métodos De Síntesis
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized from the condensation reaction of 4-chlorobenzoyl chloride and 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and proceeds in a two-step process. In the first step, the 4-chlorobenzoyl chloride reacts with the base to form an anion. In the second step, the anion then reacts with the 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to form this compound.
Propiedades
IUPAC Name |
methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIBCBYHFMOOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-(3-(trifluoromethyl)benzyl)piperidine-4-carboxamide](/img/structure/B2781762.png)
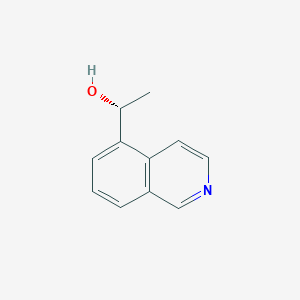

![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2781766.png)
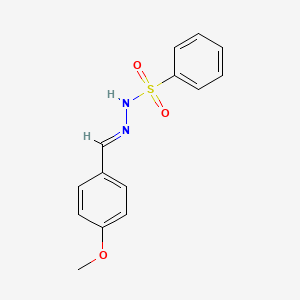
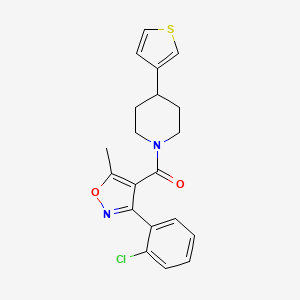


![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)
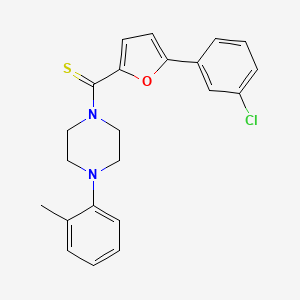
![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2781780.png)
